

# In-Depth Technical Guide on the Chemical Structure and Stereochemistry of Lespedezaflavanone H

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## Compound of Interest

Compound Name: *lespedezaflavanone H*

Cat. No.: *B13441916*

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Initial Note on **Lespedezaflavanone H**: Extensive literature searches did not yield specific information for a compound designated as "**lespedezaflavanone H**." This suggests that it may be a novel, recently isolated compound not yet widely documented in scientific databases. Therefore, this guide will focus on a representative and well-characterized member of this compound class, Lespedezaflavanone G, to provide a detailed technical overview of the structural and stereochemical features characteristic of these prenylated flavanones. The methodologies and data presented are based on established principles for the isolation and characterization of flavonoids from the Lespedeza genus.

## Chemical Structure of Lespedezaflavanone G

Lespedezaflavanone G is a prenylated flavanone, a class of flavonoids characterized by the attachment of one or more isoprenoid units to the basic flavanone scaffold. The fundamental structure of a flavanone consists of a C6-C3-C6 skeleton, forming a chromanone ring (A and C rings) with a phenyl substituent (B ring) at the 2-position.

The specific structure of Lespedezaflavanone G is 5,7-dihydroxy-2-[4-methoxy-3-(3-methylbut-2-enyl)phenyl]-6-methyl-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one. Its molecular formula is  $C_{27}H_{32}O_5$ . The key structural features include:

- A flavanone core.
- Two hydroxyl groups at positions 5 and 7 of the A ring.
- A methyl group at position 6 of the A ring.
- A prenyl (3-methylbut-2-enyl) group at position 8 of the A ring.
- A methoxy group at position 4' of the B ring.
- A prenyl group at position 3' of the B ring.

The presence and position of these various functional groups, particularly the lipophilic prenyl chains, are significant contributors to the biological activity of this class of compounds.

Below is a two-dimensional representation of the chemical structure of Lespedezaflavanone G.

Caption: 2D Chemical Structure of Lespedezaflavanone G.

## Stereochemistry

The stereochemistry of flavanones is determined by the chiral center at the C2 position of the C ring. In naturally occurring flavanones, the B ring is typically in the (S)-configuration. The absolute configuration of lespedezaflavanones can be determined using chiroptical methods such as circular dichroism (CD) spectroscopy. The sign of the Cotton effect in the CD spectrum can be correlated to the stereochemistry at C2. A positive Cotton effect around 330 nm and a negative one around 290 nm are generally indicative of the (2S)-configuration in flavanones.

For a definitive assignment, comparison of experimental CD spectra with quantum-chemical calculations of the predicted spectra for both (2R) and (2S) enantiomers is the gold standard.

## Quantitative Data

The structural elucidation of lespedezaflavanones relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the expected quantitative data for a representative lespedezaflavanone like Lespedezaflavanone G.

Table 1: Representative  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopic Data for a Lespedezaflavanone

Position	<sup>13</sup> C (ppm)	<sup>1</sup> H (ppm, multiplicity, J in Hz)
2	~79.0	~5.3 (dd, J = 12.0, 3.0 Hz)
3	~43.0	~3.1 (dd, J = 17.0, 12.0 Hz), ~2.8 (dd, J = 17.0, 3.0 Hz)
4	~196.0	-
4a	~102.5	-
5	~162.0	-
6	~109.0	-
7	~165.0	-
8	~106.0	-
8a	~161.0	-
1'	~128.0	-
2'	~114.0	~7.3 (d, J = 2.0 Hz)
3'	~131.0	-
4'	~158.0	-
5'	~115.0	~6.9 (d, J = 8.5 Hz)
6'	~129.0	~7.2 (dd, J = 8.5, 2.0 Hz)
6-CH <sub>3</sub>	~8.0	~2.1 (s)
4'-OCH <sub>3</sub>	~55.5	~3.8 (s)
Prenyl Group 1		
1"	~22.0	~3.2 (d, J = 7.0 Hz)
2"	~122.0	~5.2 (t, J = 7.0 Hz)
3"	~132.0	-
4"	~18.0	~1.7 (s)

5"	~26.0	~1.6 (s)
Prenyl Group 2		
1"	~21.0	~3.3 (d, J = 7.0 Hz)
2"	~123.0	~5.3 (t, J = 7.0 Hz)
3"	~131.0	-
4"	~18.0	~1.7 (s)
5"	~26.0	~1.6 (s)
5-OH	-	~12.0 (s)
7-OH	-	-

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

Table 2: High-Resolution Mass Spectrometry (HR-ESI-MS) Data for Lespedezaflavanone G

Ion	Calculated m/z	Observed m/z
[M+H] <sup>+</sup>	437.2322	~437.2320
[M+Na] <sup>+</sup>	459.2142	~459.2140
[M-H] <sup>-</sup>	435.2177	~435.2175

## Experimental Protocols

The isolation and characterization of lespedezaflavanones from plant material typically follow a standardized workflow.

### Isolation of Lespedezaflavanones

- Extraction: The dried and powdered plant material (e.g., roots or aerial parts of Lespedeza species) is extracted with a suitable organic solvent, typically methanol or ethanol, at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

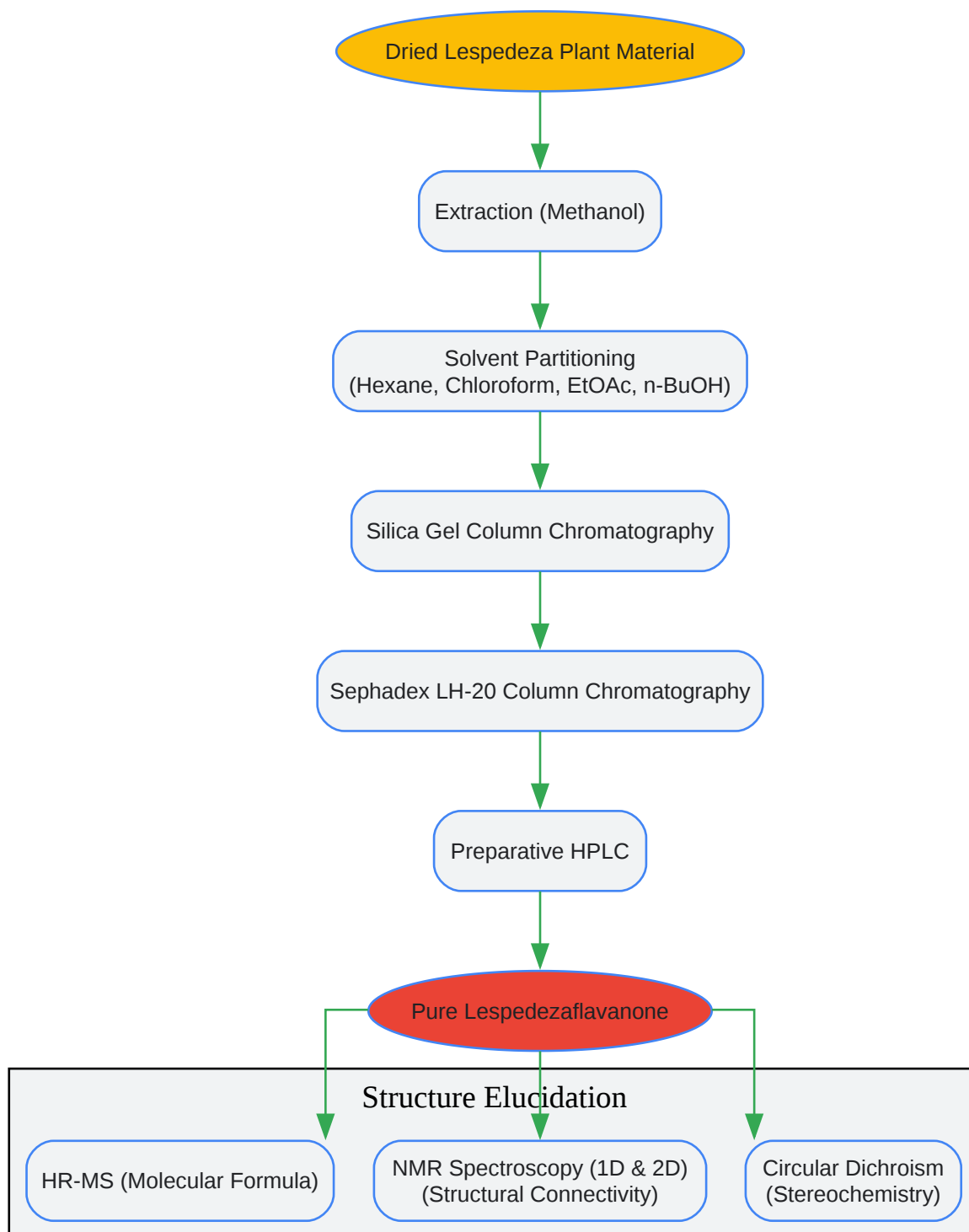
- **Solvent Partitioning:** The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The flavanones are typically enriched in the ethyl acetate and chloroform fractions.
- **Chromatographic Separation:** The enriched fractions are subjected to multiple rounds of column chromatography to isolate the individual compounds.
  - **Silica Gel Chromatography:** A common first step, using a gradient of solvents such as n-hexane and ethyl acetate.
  - **Sephadex LH-20 Chromatography:** Used for further purification, typically with methanol as the eluent, to separate compounds based on molecular size and polarity.
  - **Preparative High-Performance Liquid Chromatography (HPLC):** Often the final step to obtain highly pure compounds, using a reverse-phase column (e.g., C18) and a mobile phase such as a gradient of methanol and water.

## Structure Elucidation

- **High-Resolution Mass Spectrometry (HR-MS):** The molecular formula of the purified compound is determined by HR-MS, typically using electrospray ionization (ESI).
- **NMR Spectroscopy:** A suite of NMR experiments is conducted to determine the detailed structure.
  - **$^1\text{H}$  NMR:** Provides information on the number and types of protons and their neighboring protons.
  - **$^{13}\text{C}$  NMR:** Shows the number and types of carbon atoms.
  - **2D NMR (COSY, HSQC, HMBC):** These experiments establish the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure.
- **Circular Dichroism (CD) Spectroscopy:** Used to determine the absolute stereochemistry at the C2 position, as described in the Stereochemistry section.

## Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the isolation and characterization of lespedezaflavanones.



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